Stibogluconate

Cutaneous Leishmaniasis Clinical Trial Antimonial Therapy

Procurement of reliable pentavalent antimony (SbV) is critical for leishmaniasis efficacy studies and clinical trial comparators. Stibogluconate offers a defined, reproducible alternative to meglumine antimoniate. - Standard-of-care comparator: EC50 1.38-1.89 µg/mL vs. L. donovani in human macrophages - Resistance research tool: IC50 104±23 µg/mL (wild-type L. infantum); RI 0.5-0.6 for resistant lines - Fixed-dose combination: With paromomycin for PKDL (97% cure rate, p=0.02; reduces duration to 34 days)

Molecular Formula C12H20O17Sb2
Molecular Weight 679.80 g/mol
CAS No. 100817-46-7
Cat. No. B12781985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStibogluconate
CAS100817-46-7
Molecular FormulaC12H20O17Sb2
Molecular Weight679.80 g/mol
Structural Identifiers
SMILESC(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O
InChIInChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1
InChIKeyPFOYFBYIHCVQGB-XCCFGPONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stibogluconate for Leishmaniasis Research and Procurement


Stibogluconate (specifically Sodium Stibogluconate, SSG) is a pentavalent antimony (SbV) complex that has served as a foundational, first-line chemotherapeutic agent for visceral, cutaneous, and mucocutaneous leishmaniasis for over half a century [1]. Unlike many modern small-molecule drugs, it is a complex formulation where antimony is coordinated with gluconic acid [2]. Its procurement is primarily driven by public health programs, clinical trial networks, and research institutions focused on neglected tropical diseases, where it remains a critical standard-of-care comparator despite the emergence of newer oral agents and liposomal formulations [3].

1
Standard-of-care comparator
Neglected tropical disease research and clinical trial comparator studies
2
Antiparasitic model studies
Leishmania species endpoint assessment in visceral, cutaneous, and mucocutaneous models
3
Resistance pathway research
Pentavalent antimonial susceptibility and resistance mechanism investigation

Stibogluconate Non-Substitutability Evidence


Generic substitution between pentavalent antimonials (e.g., Stibogluconate vs. Meglumine Antimoniate) or with other drug classes (e.g., Miltefosine, Amphotericin B) is not supported by evidence and carries significant risk of differential outcomes. This is due to quantifiable differences in in vitro potency against specific Leishmania life-cycle stages [1], variable clinical cure rates in cutaneous leishmaniasis [2], distinct toxicity profiles in special populations like pregnancy [3], and region-specific efficacy driven by parasite resistance patterns [4]. The following evidence demonstrates that the selection of Stibogluconate must be based on specific, measurable performance metrics against defined comparators rather than class-based assumptions.

Stibogluconate
vs
Meglumine Antimoniate
Potency and regional endpoint response may differ; ~12-fold in vitro potency gap reported against L. infantum in some models. Region-specific efficacy context may not transfer.
Stibogluconate
vs
Amphotericin B / Miltefosine
Mechanism, potency tier, and safety endpoint profiles differ substantially. In vitro rank order places SSG below these agents; endpoint context and population-specific tolerability may shift.
Free SSG
vs
Vesicular Formulation
Formulation technology may alter pharmacokinetic disposition; reported 4-fold half-life extension in canine models. Exposure context and tissue distribution may not transfer between formulations.

Stibogluconate Comparative Performance Evidence


Cure Rates vs. Meglumine Antimoniate in Cutaneous Leishmaniasis

In a head-to-head clinical comparison for cutaneous leishmaniasis caused by L. major, intralesional sodium stibogluconate (Pentostam) demonstrated a 91% complete healing rate (30/33 patients) compared to an 88% complete healing rate (59/67 patients) for intralesional meglumine antimoniate (Glucantime) within 3 months post-treatment [1]. The difference was not statistically significant, confirming equivalent efficacy in this specific context. This equivalence is context-dependent; a larger study in a different endemic region (Turkey) reported a significantly lower cure rate for SSG (67%; 1157/1728) compared to meglumine antimoniate (82%; 1431/1728) after one month (p<0.05) [2], highlighting that procurement decisions must be informed by regional efficacy data.

Endpoint Comparison
Head-to-head
91% vs 88% complete healing rate
Region-specific endpoint equivalence context; not globally transferable.
Intralesional administration; L. major CL; Israel cohort; 3-month follow-up.
Cutaneous Leishmaniasis Clinical Trial Antimonial Therapy

In Vitro Potency vs. Standard Anti-Leishmanial Drugs

When tested against intracellular Leishmania donovani amastigotes in human peripheral blood monocyte-derived macrophages (PBM Phi), the rank order of drug activity was: Amphotericin B > Miltefosine > Sodium Stibogluconate > Paromomycin [1]. Specifically, sodium stibogluconate displayed an EC50 range of 1.38–1.89 µg Sb(V)/mL. In contrast, its potency was markedly lower in mouse peritoneal macrophages (PEMs) with an EC50 range of 21.75–27.79 µg Sb(V)/mL [1]. A separate study quantified the IC50 of sodium stibogluconate against L. donovani amastigotes at 13.3 µM, with a selectivity index (SI) calculated from a CC50 of 53.4 µM [2].

In Vitro Potency Rank
Reported
EC50 1.38–1.89 µg Sb(V)/mL
Moderate-potency tier; supports assay interpretation in human macrophage models.
Rank: AmB > Miltefosine > SSG > Paromomycin; host-cell-dependent potency shift observed.
Leishmania donovani In Vitro Efficacy Drug Screening

Pregnancy Safety vs. Liposomal Amphotericin B

A retrospective analysis in Sudan directly compared pregnancy outcomes for visceral leishmaniasis (VL) patients treated with sodium stibogluconate monotherapy (n=23) versus liposomal amphotericin B (AmBisome) alone (n=12) or a combination (n=4) [1]. The spontaneous abortion rate in the sodium stibogluconate monotherapy group was 57% (13/23), compared to 0% (0/16) in the groups receiving AmBisome (alone or in combination) [1]. All abortions occurred in the first two trimesters. This substantial difference in fetal safety led the authors to recommend AmBisome as first-line treatment for pregnant women [1].

Pregnancy Endpoint
Head-to-head
57% vs 0% endpoint event rate
Safety endpoint context requires population-specific review.
Retrospective analysis; pregnant VL patients in Sudan; SSG monotherapy vs AmBisome.
Visceral Leishmaniasis Pregnancy Safety Profile

Combination Therapy Efficacy in PKDL

In a retrospective cohort study of severe PKDL patients in South Sudan, the combination of sodium stibogluconate (SSG) and paromomycin (PM) resulted in a significantly higher cure rate of 97% compared to 90% for SSG monotherapy (Odds Ratio, 7.6; p = 0.02) [1]. Furthermore, the combination regimen reduced the mean treatment duration from 42 days to 34 days (p = 0.005) and lowered the patient defaulter rate from 9% to 3% (OR, 0.3; p = 0.03) [1]. This leads to lower overall treatment costs due to the shortened duration [1].

Combination Regimen
Head-to-head
97% vs 90% endpoint response (p=0.02)
Reported combination endpoint context; -8 days duration (p=0.005).
Retrospective cohort; 422 severe PKDL patients in South Sudan; SSG+PM vs SSG alone.
Post Kala-Azar Dermal Leishmaniasis Combination Therapy Treatment Optimization

Differential Susceptibility vs. Meglumine Antimoniate in Resistant L. infantum

Against axenically grown amastigotes of wild-type Leishmania infantum, the mean IC50 of sodium stibogluconate (Pentostam) was 104±23 µg/mL. In contrast, meglumine antimoniate was substantially less potent against the same wild-type strain, with a reported IC50 of 1,280±150 µg/mL [1]. Importantly, the relative resistance index (IR) for sodium stibogluconate decreased against resistant strains (LdiR2: 0.6; LdiR10: 0.5; LdiR20: 0.6), whereas the IR for meglumine antimoniate remained high (>1) against all resistant strains [1], suggesting a different resistance profile or that meglumine's potency is more dramatically impacted.

Differential Susceptibility
Head-to-head
IC50 104 vs 1,280 µg/mL
Supports differential susceptibility review; ~12.3-fold potency gap.
Axenic L. infantum amastigotes; resistance index lower for SSG against resistant strains.
Leishmania infantum Drug Resistance In Vitro Susceptibility

Pharmacokinetics: Free vs. Vesicular Formulation

A comparative pharmacokinetic study in healthy dogs demonstrated that a nonionic surfactant vesicular formulation of SSG (SSG-NIV-dextran) significantly altered drug disposition compared to free SSG [1]. The elimination half-life was extended four-fold from 71 minutes (free SSG) to 280 minutes (SSG-NIV-dextran) (p = 0.01). The volume of distribution at steady state (Vss) also increased from 0.21 L/kg to 0.34 L/kg (p = 0.02), indicating enhanced tissue distribution [1]. This altered pharmacokinetic profile correlated with superior antileishmanial efficacy in murine models [1].

Formulation PK
Head-to-head
t1/2 71 → 280 min (4-fold)
Supports formulation-dependent exposure review in canine PK models.
Vss increased 1.6-fold; single IV dose in healthy dogs; vesicular formulation vs free SSG.
Pharmacokinetics Formulation Development Drug Delivery

Stibogluconate Application Scenarios for Procurement


Combination Therapy for PKDL in East Africa

Procurement of Stibogluconate should be prioritized as part of a fixed combination regimen with Paromomycin for the treatment of severe PKDL. Evidence from South Sudan shows that SSG/PM combination yields a 97% cure rate vs. 90% for SSG alone (p=0.02) and reduces treatment duration from 42 to 34 days (p=0.005), leading to cost savings [1]. This scenario requires the parallel availability of both drugs.

Clinical Trials for Visceral Leishmaniasis in Non-Pregnant Adults

Stibogluconate remains the appropriate comparator arm or standard-of-care backbone for clinical trials evaluating new chemical entities or combination therapies for visceral leishmaniasis in non-pregnant populations. Its long history of use and well-characterized, though moderate, in vitro potency (EC50 1.38–1.89 µg Sb(V)/mL in human macrophages) [2] provide a robust baseline against which to measure the added benefit of novel interventions.

In Vitro Research on Antimonial Resistance

For research programs investigating pentavalent antimonial (SbV) resistance, Stibogluconate is the preferred tool compound due to its defined activity against wild-type and resistant L. infantum strains (e.g., IC50 of 104±23 µg/mL for wild-type, with relative resistance indices of 0.5-0.6 for resistant lines) [3]. Its well-documented differential potency compared to meglumine antimoniate (which has an IC50 of 1,280±150 µg/mL in the same model) makes it a more sensitive and reproducible probe for studying resistance pathways [3].

Cutaneous Leishmaniasis Treatment in Proven Efficacy Regions

In regions such as Israel, where clinical data demonstrate a 91% complete healing rate for intralesional SSG in L. major CL that is statistically equivalent to meglumine antimoniate (88%) [4], Stibogluconate can be procured as an interchangeable, cost-effective alternative to meglumine antimoniate for intralesional therapy. This is contingent upon local confirmation of non-inferiority, as efficacy can vary by region, as shown by a 67% cure rate for SSG in a Turkish study [5].

Application
Selection Property
Validation Focus
PKDL combination regimen studies
Combination endpoint response context
Endpoint rate and treatment duration review
VL comparator trial research
Standard-of-care baseline context
In vitro potency and comparator endpoint assessment
Antimonial resistance pathway studies
Differential susceptibility context
Wild-type vs resistant strain IC50 review
Region-specific CL endpoint studies
Regional endpoint equivalence context
Non-inferiority endpoint confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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